Structural Differentiation from N-(3-cyanophenyl)piperidine-4-carboxamide (CAS 1016708-56-7)
The target compound, N-(4-cyanophenyl)piperidine-4-carboxamide, differs from its closest analog, N-(3-cyanophenyl)piperidine-4-carboxamide (CAS 1016708-56-7), solely by the position of the cyano group on the phenyl ring (para vs. meta) . This seemingly minor change is known to alter the compound's dipole moment and its ability to engage in specific hydrogen bonding and pi-stacking interactions with biological targets. In related SAR studies on kinase inhibitors, a para-cyano substitution has been shown to yield different potency and selectivity profiles compared to the meta-substituted analog [1].
| Evidence Dimension | Molecular Structure & Predicted Binding Interaction |
|---|---|
| Target Compound Data | N-(4-cyanophenyl)piperidine-4-carboxamide (para-cyano substitution) |
| Comparator Or Baseline | N-(3-cyanophenyl)piperidine-4-carboxamide (meta-cyano substitution) |
| Quantified Difference | Positional isomerism leading to altered electronic distribution and hydrogen bonding potential; not directly quantified for this pair but inferred from SAR of related kinase inhibitors [1]. |
| Conditions | Inferred from structure-activity relationship studies on similar piperidine carboxamide scaffolds. |
Why This Matters
The specific substitution pattern is a key determinant of biological activity; selecting the correct isomer is essential for reproducing published results or achieving desired target engagement in drug discovery projects.
- [1] Enzyme Information. Inhibitor Data for N-(4-cyanophenyl)-1-(5-methyl-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)piperidine-4-carboxamide. https://enzyme-information.de/ligand.php?brenda_ligand_id=256093. View Source
